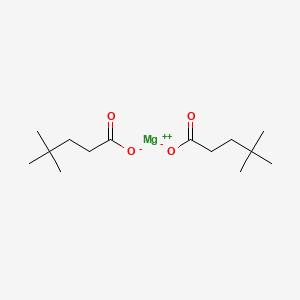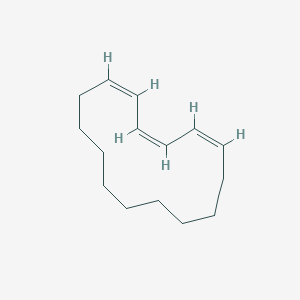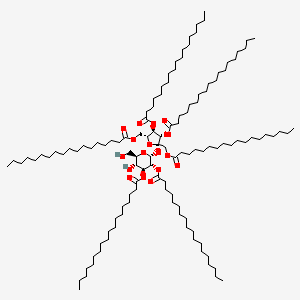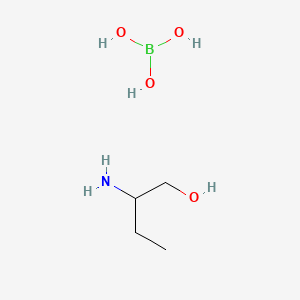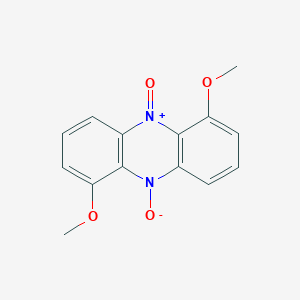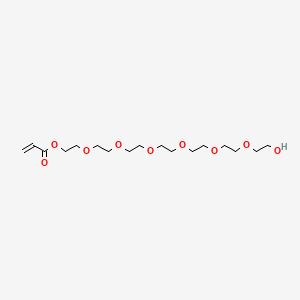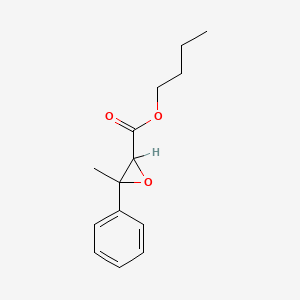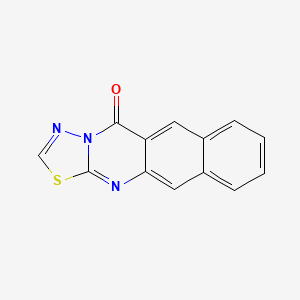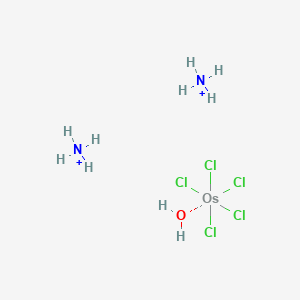
Diammonium pentachlorohydroxyosmate(2-)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diammonium pentachlorohydroxyosmate(2-) is a chemical compound with the molecular formula Cl5H10N2OOs+2 and a molecular weight of 421.5872 g/mol. It is known for its unique coordination chemistry involving osmium, a transition metal. This compound is often used in various research and industrial applications due to its distinctive properties.
Vorbereitungsmethoden
The synthesis of diammonium pentachlorohydroxyosmate(2-) typically involves the reaction of osmium tetroxide with ammonium chloride in the presence of hydrochloric acid. The reaction conditions usually require controlled temperature and pH to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to achieve the required purity levels.
Analyse Chemischer Reaktionen
Diammonium pentachlorohydroxyosmate(2-) undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form higher oxidation state compounds.
Reduction: It can be reduced to lower oxidation state osmium compounds.
Substitution: Ligand substitution reactions can occur, where the chloride or hydroxyl groups are replaced by other ligands. Common reagents used in these reactions include strong acids, bases, and other coordinating ligands.
Wissenschaftliche Forschungsanwendungen
Diammonium pentachlorohydroxyosmate(2-) has several scientific research applications, including:
Chemistry: Used as a catalyst in various organic and inorganic reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, particularly in cancer research.
Industry: Utilized in the production of specialized materials and as a precursor for other osmium compounds
Wirkmechanismus
The mechanism by which diammonium pentachlorohydroxyosmate(2-) exerts its effects involves its interaction with molecular targets such as proteins and nucleic acids. The compound can coordinate with these biomolecules, potentially altering their structure and function. The specific pathways involved depend on the biological context and the nature of the interactions .
Vergleich Mit ähnlichen Verbindungen
Diammonium pentachlorohydroxyosmate(2-) can be compared with other osmium-based compounds such as:
- Diammonium tetrachlorodihydroxyosmate(2-)
- Diammonium hexachloroosmate(2-)
- Diammonium dichlorodihydroxyosmate(2-) These compounds share similar coordination chemistry but differ in their ligand composition and reactivity. Diammonium pentachlorohydroxyosmate(2-) is unique due to its specific ligand arrangement, which imparts distinct chemical and physical properties .
Eigenschaften
CAS-Nummer |
12015-92-8 |
|---|---|
Molekularformel |
Cl5H10N2OOs+2 |
Molekulargewicht |
421.6 g/mol |
IUPAC-Name |
diazanium;pentachloroosmium;hydrate |
InChI |
InChI=1S/5ClH.2H3N.H2O.Os/h5*1H;2*1H3;1H2;/q;;;;;;;;+5/p-3 |
InChI-Schlüssel |
SPUJCAZPIDVHHK-UHFFFAOYSA-K |
Kanonische SMILES |
[NH4+].[NH4+].O.Cl[Os](Cl)(Cl)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


